Quinazoline-4-carbaldehyde
Overview
Description
Quinazoline-4-carbaldehyde, also known as Cinchoninaldehyde, is a heterocyclic compound . It has been used in the synthesis of lepidylamines . The molecular formula of Quinazoline-4-carbaldehyde is C9H6N2O .
Synthesis Analysis
Quinazoline derivatives have been synthesized using various methods. Transition-metal-catalyzed reactions have emerged as reliable and indispensable tools for the synthesis of pharmaceuticals . These reactions provide new entries into pharmaceutical ingredients of continuously increasing complexity . The progress achieved in the synthesis of quinazolines under transition metal-catalyzed conditions are summarized and reports from 2010 to date are covered .
Molecular Structure Analysis
Quinazolines are a class of nitrogen-containing heterocyclic compounds . They comprise a family of nitrogen-based bicyclic heteroarenes that are considered attractive targets by medicinal chemists . The structure–activity relationship study explained that the highest activity was obtained by the compound with diethyl substitution, while aromatic and alicyclic amine substitution decreased analgesic activity .
Chemical Reactions Analysis
Transition-metal-catalyzed reactions have emerged as reliable and indispensable tools for the synthesis of pharmaceuticals . These reactions provide new entries into pharmaceutical ingredients of continuously increasing complexity . The last few decades have witnessed a tremendous outburst of transition-metal-catalyzed reactions for the construction of quinazoline scaffolds .
Physical And Chemical Properties Analysis
Quinazoline-4-carbaldehyde has a molecular weight of 158.16 . The physical and chemical properties of quinazoline derivatives have been studied .
Scientific Research Applications
Metal-Catalyzed Cross-Coupling Reactions
Quinazoline derivatives are versatile synthetic intermediates for metal-catalyzed carbon–carbon bond formation reactions such as the Kumada, Stille, Negishi, Sonogashira, Suzuki-Miyaura, and Heck cross-coupling reactions . They can also form carbon-heteroatom bonds via the Buchwald-Hartwig cross-coupling to yield novel polysubstituted derivatives .
Photosensitization of TiO2 Microspheres
Quinazoline derivatives can be used as photosensitizers for TiO2 microspheres, enhancing their performance in the visible-light region . This application is particularly useful for the photodegradation of organic pollutants in wastewater treatment .
Synthesis of Novel Polysubstituted Derivatives
Halogenated quinazolin-4-ones and their quinazolines can be used to generate novel polysubstituted derivatives . These derivatives have potential applications in pharmaceuticals and materials .
Biomedical Applications
Quinazoline derivatives have been associated with a wide range of biological and pharmacological activities, including anti-cancer, anti-tuberculosis, anti-hypertensive, anti-bacterial, anti-inflammatory, and anti-malarial properties .
5. Ghrelin Receptor and Vasopressin V1b Receptor Antagonists Certain substituted quinazolin-4(3H)-ones have been found to be ghrelin receptor and vasopressin V1b receptor antagonists .
Tyrosine Kinase Inhibitors
Some 4-anilinoquinazoline derivatives, such as Lapatinib, are oral dual tyrosine kinase inhibitors that target both EGFR and HER2 to inhibit the proliferation of breast cancer cells .
Aurora A Inhibitors
The 6-alkynylated 4-aminoquinazolines serve as selective inhibitors of Aurora A .
ErbB2 Angiogenesis Inhibitors
The 4-anilinoquinazoline derivative CP-724,714 is a selective ErbB2 angiogenesis inhibitor under investigation for the treatment of breast, ovarian, and other types of cancer .
Future Directions
properties
IUPAC Name |
quinazoline-4-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O/c12-5-9-7-3-1-2-4-8(7)10-6-11-9/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYLYYMIQPIWMFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC=N2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70717077 | |
Record name | Quinazoline-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70717077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Quinazoline-4-carbaldehyde | |
CAS RN |
933747-26-3 | |
Record name | Quinazoline-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70717077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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